molecular formula C22H23NO4 B2761123 (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide CAS No. 2034997-51-6

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide

Cat. No.: B2761123
CAS No.: 2034997-51-6
M. Wt: 365.429
InChI Key: NALPKTGCOVPRDA-PKNBQFBNSA-N
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Description

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide is a synthetic organic compound that features a benzofuran moiety and a dimethoxyphenyl group. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and appropriate alkylating agents.

    Attachment of the Propan-2-yl Group: This step involves the alkylation of the benzofuran ring with a suitable propan-2-yl halide.

    Formation of the Acrylamide Moiety: The final step involves the condensation of the benzofuran derivative with 3,4-dimethoxyphenylacrylic acid or its derivatives under amide-forming conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone-like structures.

    Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield saturated amides.

Scientific Research Applications

Chemistry

In chemistry, (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide would depend on its specific biological target. Generally, such compounds may interact with proteins or nucleic acids, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(1-(benzofuran-2-yl)propan-2-yl)-3-(3,4-dimethoxyphenyl)acrylamide: can be compared with other benzofuran derivatives and acrylamide compounds.

    Benzofuran Derivatives: Compounds like 2-(benzofuran-2-yl)ethanamine and 2-(benzofuran-2-yl)acetic acid.

    Acrylamide Compounds: Compounds like N-(3,4-dimethoxyphenyl)acrylamide and N-(1-phenylethyl)acrylamide.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(E)-N-[1-(1-benzofuran-2-yl)propan-2-yl]-3-(3,4-dimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-15(12-18-14-17-6-4-5-7-19(17)27-18)23-22(24)11-9-16-8-10-20(25-2)21(13-16)26-3/h4-11,13-15H,12H2,1-3H3,(H,23,24)/b11-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NALPKTGCOVPRDA-PKNBQFBNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C=CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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